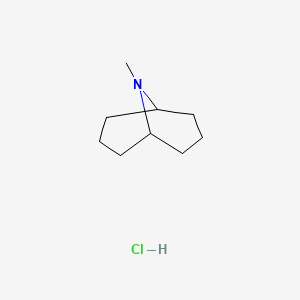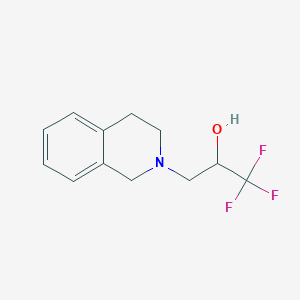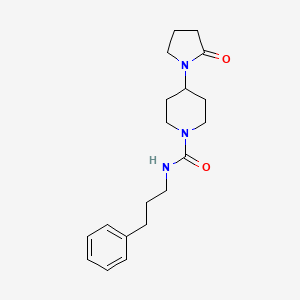![molecular formula C23H16ClF3N2O5 B2521513 methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 341966-29-8](/img/structure/B2521513.png)
methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate," is a complex molecule that appears to be related to the family of 2H-pyran derivatives. These compounds are known for their diverse chemical reactivity and potential biological activities. The molecule contains several functional groups, including an anilino group, a trifluoromethylbenzoyl group, and a pyran ring, which may contribute to its chemical and physical properties.
Synthesis Analysis
The synthesis of related 2H-pyran derivatives has been explored in various studies. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used as starting materials to create a range of derivatives, including diazanaphthalene and pyrano-pyridine derivatives, through reactions with nucleophilic reagents . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate has been reacted with carbocyclic and heterocyclic 1,3-diketones to synthesize fused pyranones . These methods may provide insights into the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated, revealing a practically planar molecule with specific torsion angles . Another study reported the crystal structure of 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyran-[3,2-c]-benzopyran-5-one, which has a boat conformation for the pyran ring . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 2H-pyran derivatives has been extensively studied. For instance, the rearrangements of 5-acetyl-3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-2H-pyran-2-one into various heterocyclic compounds, such as pyridine and isoxazole derivatives, have been described . These transformations often involve reactions with N-nucleophiles or C-nucleophiles, indicating a versatile chemistry that could be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-pyran derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of substitution on the pyran ring, and the overall molecular conformation can affect properties such as solubility, melting point, and reactivity. While the specific properties of "this compound" are not provided, related compounds have been synthesized and characterized using spectroscopic methods, including IR, PMR, 13C NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of the synthesized compounds and for deducing their structural features.
Applications De Recherche Scientifique
Synthesis and Crystal Structures
Convenient MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans and Transformations : A study described the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction promoted by ammonium acetate. This process led to the formation of ethyl 4-aryl-7-methyl-5-oxo-2-(trifluoromethyl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylates and defluorinated products, serving as precursors for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Structural Insights through Crystallography : The crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds were analyzed, revealing hydrogen-bonded dimers and supramolecular aggregation controlled by a combination of π–π interactions and weak hydrogen bonding. This study provided insights into the structural characteristics of such compounds, highlighting their potential in various ring transformations (Kranjc et al., 2012).
Catalysis and Synthetic Applications
Pentafluorophenylammonium Triflate Catalysis : A study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst. This method was noted for its high yields, cleaner reaction, and greener conditions. The synthesized compounds were evaluated for their antimicrobial activity against different bacterial and fungal strains, underscoring the potential pharmaceutical applications of these compounds (Ghashang et al., 2013).
Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds : The Diels–Alder reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles were employed for the preparation of trifluoromethyl-containing aromatic compounds such as 3-aminobenzoic acid derivatives. This method demonstrated the significance of the trifluoromethyl group in determining the regioselectivity of the initial cycloaddition, offering a route for the synthesis of complex aromatic compounds (Kondratov et al., 2015).
Propriétés
IUPAC Name |
methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O5/c1-33-21(31)17-12-18(29-20(30)13-4-2-5-14(10-13)23(25,26)27)22(32)34-19(17)8-9-28-16-7-3-6-15(24)11-16/h2-12,28H,1H3,(H,29,30)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHBTDXXWIGQU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



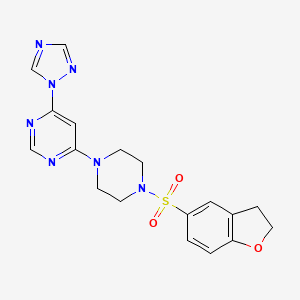


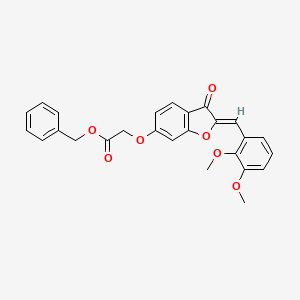
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)
